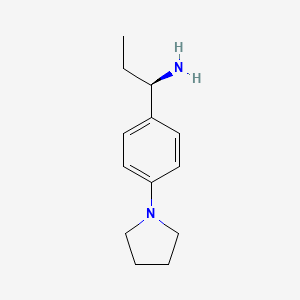
(R)-1-(4-(Pyrrolidin-1-YL)phenyl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(4-(Pyrrolidin-1-YL)phenyl)propan-1-amine is a chiral amine compound that features a pyrrolidine ring attached to a phenyl group, which is further connected to a propan-1-amine chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-(Pyrrolidin-1-YL)phenyl)propan-1-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of 1,4-diaminobutane.
Attachment to the Phenyl Group: The pyrrolidine ring is then attached to a phenyl group through a nucleophilic substitution reaction.
Formation of the Propan-1-Amine Chain: The final step involves the addition of a propan-1-amine chain to the phenyl group through a reductive amination reaction.
Industrial Production Methods
Industrial production methods for ®-1-(4-(Pyrrolidin-1-YL)phenyl)propan-1-amine may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the reductive amination step.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: ®-1-(4-(Pyrrolidin-1-YL)phenyl)propan-1-amine can undergo oxidation reactions to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the amine group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
®-1-(4-(Pyrrolidin-1-YL)phenyl)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of ®-1-(4-(Pyrrolidin-1-YL)phenyl)propan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to neurotransmitter receptors in the brain, affecting signal transduction and neuronal activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-(4-(Pyrrolidin-1-YL)phenyl)propan-1-amine: The enantiomer of the compound, which may have different biological activity.
1-(4-(Piperidin-1-YL)phenyl)propan-1-amine: A similar compound with a piperidine ring instead of a pyrrolidine ring.
1-(4-(Morpholin-1-YL)phenyl)propan-1-amine: A compound with a morpholine ring, which may have different chemical properties.
Uniqueness
®-1-(4-(Pyrrolidin-1-YL)phenyl)propan-1-amine is unique due to its specific chiral configuration and the presence of the pyrrolidine ring, which can influence its binding affinity and selectivity for molecular targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C13H20N2 |
|---|---|
Molekulargewicht |
204.31 g/mol |
IUPAC-Name |
(1R)-1-(4-pyrrolidin-1-ylphenyl)propan-1-amine |
InChI |
InChI=1S/C13H20N2/c1-2-13(14)11-5-7-12(8-6-11)15-9-3-4-10-15/h5-8,13H,2-4,9-10,14H2,1H3/t13-/m1/s1 |
InChI-Schlüssel |
GBCVZXBAHUXGAG-CYBMUJFWSA-N |
Isomerische SMILES |
CC[C@H](C1=CC=C(C=C1)N2CCCC2)N |
Kanonische SMILES |
CCC(C1=CC=C(C=C1)N2CCCC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


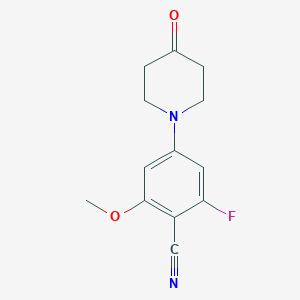
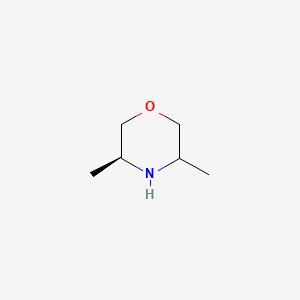
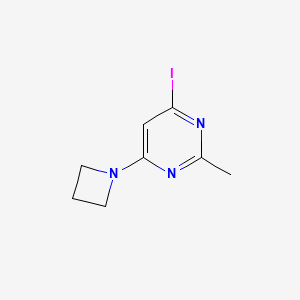
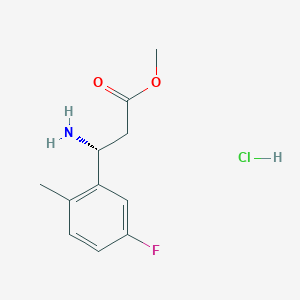
![7-Fluoro-2,2-dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B13055704.png)
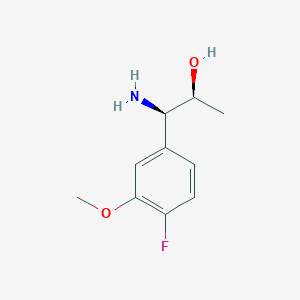
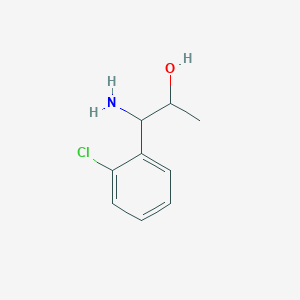
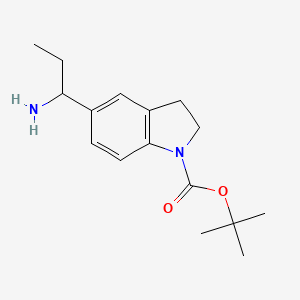
![(3R)-7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13055722.png)
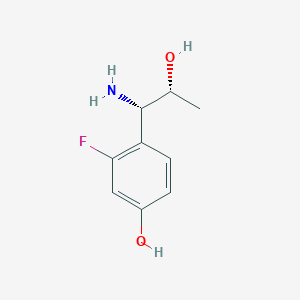

![(1R,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13055730.png)

![N-(7-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)imidazo[2,1-F][1,2,4]triazin-4-YL)benzamide](/img/structure/B13055743.png)
